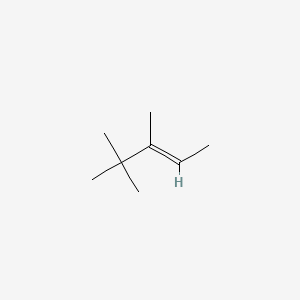

trans-3,4,4-Trimethyl-2-pentene

説明

Significance of Highly Branched Alkenes in Modern Chemical Synthesis and Atmospheric Chemistry

Highly branched alkenes are crucial intermediates in organic synthesis, providing pathways to complex, sterically hindered molecules. tutorchase.com The arrangement of alkyl groups around the double bond influences the regioselectivity and stereoselectivity of addition reactions, enabling the construction of specific molecular architectures. numberanalytics.comlibretexts.org

In the context of atmospheric chemistry, branched alkenes are recognized as important volatile organic compounds (VOCs). nih.gov They are emitted into the atmosphere from various anthropogenic sources, including vehicle exhaust, and play a role in tropospheric chemistry. Their reactions with atmospheric oxidants like hydroxyl radicals (OH) and ozone (O₃) contribute to the formation of secondary pollutants. nih.govcopernicus.org

Stereochemical Considerations in Olefinic Systems: The trans-Isomer of 3,4,4-Trimethyl-2-pentene

The geometry of the groups attached to the double bond carbons gives rise to stereoisomerism in many alkenes. For 3,4,4-trimethyl-2-pentene, two geometric isomers exist: cis (Z) and trans (E). nist.govnist.gov This article focuses specifically on the trans-isomer, properly named (E)-3,4,4-trimethylpent-2-ene. uni.lu The "trans" designation indicates that the higher priority groups on each of the double-bonded carbons are on opposite sides of the double bond. This specific spatial arrangement influences the molecule's physical properties and its interaction with other chemical species. numberanalytics.com

Structure

3D Structure

特性

IUPAC Name |

(E)-3,4,4-trimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQMZRXKWHQJAG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060516 | |

| Record name | 2-Pentene, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

112 °C | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point < 21 °C, BELOW 70 °F (BELOW 21 °C) (CLOSED CUP) | |

| Record name | 3,4,4-Trimethyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.735 g/cu cm @ 25 °C | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.87 (AIR= 1) | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

598-96-9, 39761-57-4 | |

| Record name | 3,4,4-Trimethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4-Trimethyl-2-pentene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039761574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Trimethylpentene-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene, 3,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4-trimethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3,4,4-Trimethyl-2-pentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQQ1XR1C41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,4-TRIMETHYL-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Reaction Mechanisms

Common Synthetic Routes to 3,4,4-Trimethyl-2-pentene

Alkenes are commonly synthesized via elimination reactions, such as the dehydration of alcohols or the dehydrohalogenation of alkyl halides. libretexts.org For instance, 3,4,4-trimethyl-2-pentene can be prepared from the corresponding alcohol, 3,4,4-trimethyl-2-pentanol, through an acid-catalyzed dehydration. Another historical method involves the treatment of isobutyl alcohol with sulfuric acid, which can lead to a mixture of isomeric octenes, including trimethylpentenes. nist.gov

Key Reactions of trans-3,4,4-Trimethyl-2-pentene (B1638099): A Mechanistic Overview

The carbon-carbon double bond is a functional group that dictates the reactivity of alkenes. chemguide.co.uk

Electrophilic Addition : Alkenes readily undergo addition reactions where the double bond is broken. tutorchase.com For example, the reaction of an alkene with hydrogen halides (like HBr) proceeds via an electrophilic addition mechanism. In the presence of peroxides, the addition of HBr to 2,4,4-trimethyl-2-pentene (B94453) proceeds via a radical mechanism, leading to an anti-Markovnikov product. brainly.com

Ozonolysis : This reaction involves cleaving the double bond with ozone (O₃). libretexts.orgmasterorganicchemistry.com Depending on the workup conditions, ozonolysis yields aldehydes and/or ketones. masterorganicchemistry.com The ozonolysis of 2-pentene (B8815676), for example, results in the formation of acetaldehyde (B116499) and propanal. youtube.com Applying this to this compound, cleavage would occur at the C2-C3 double bond, yielding acetaldehyde and 3,3-dimethyl-2-butanone (pinacolone).

Mechanistic Investigations of Chemical Reactivity and Transformations

Isomerization Dynamics and Thermodynamic Equilibrium

The interconversion between alkene isomers is a key process in organic chemistry, often dictated by the relative thermodynamic stability of the involved species. The case of trimethylpentenes provides a noteworthy exception to general stability rules.

Studies on the isomerization reaction between 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) have revealed unusual thermodynamic properties. aalto.firesearchgate.net In contrast to the general rule that alkene stability increases with the degree of substitution at the double bond, experimental data shows that the thermodynamic equilibrium favors the α-alkene, 2,4,4-trimethyl-1-pentene. aalto.firesearchgate.netacs.orgepa.gov

The reaction from 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene is endothermic, with a determined reaction enthalpy of +3.51 ± 0.03 kJ/mol. aalto.firesearchgate.netacs.org The reaction entropy was found to be -0.47 ± 0.10 J/(mol·K). aalto.firesearchgate.netacs.org These values underscore that the formation of the more substituted 2,4,4-trimethyl-2-pentene from its terminal isomer is not thermodynamically favored under the studied conditions (50-110 °C). aalto.fi

Table 1: Thermodynamic Data for the Isomerization of 2,4,4-Trimethyl-1-pentene to 2,4,4-Trimethyl-2-pentene

| Thermodynamic Parameter | Value |

|---|---|

| Reaction Enthalpy (ΔH) | +3.51 ± 0.03 kJ/mol |

| Reaction Entropy (ΔS) | -0.47 ± 0.10 J/(mol·K) |

Data sourced from Karinen et al. aalto.firesearchgate.netacs.org

The unexpected stability of 2,4,4-trimethyl-1-pentene over its more substituted isomer, 2,4,4-trimethyl-2-pentene, is attributed to significant steric strain within the latter molecule. aalto.firesearchgate.netacs.org The structure of 2,4,4-trimethyl-2-pentene features a large and bulky tert-butyl group adjacent to the double bond. aalto.fi This arrangement leads to strong internal repulsion and steric tension, which destabilizes the molecule. aalto.firesearchgate.net This destabilization is significant enough to overcome the stabilizing electronic effects typically associated with more highly substituted alkenes. nih.gov Consequently, the less sterically hindered terminal alkene, 2,4,4-trimethyl-1-pentene, becomes the more stable compound in the equilibrium mixture. aalto.fiepa.gov

The isomerization or double-bond migration between alkene isomers can be facilitated by catalysts, including Lewis acids. researchgate.netresearchgate.net The mechanism of this migration on Lewis acid sites can vary. For instance, studies on pentene isomers have shown that the reaction pathway can depend on the nature of the Lewis acid catalyst. researchgate.net One proposed pathway is the AB-AD mechanism, which involves the abstraction of an allylic hydride by the Lewis acid site, followed by the re-addition of the hydride to a different position. researchgate.net Another potential mechanism involves the formation of a carbenium ion intermediate, particularly when Brønsted acids are present alongside Lewis acids. researchgate.net In the context of trans-3,4,4-trimethyl-2-pentene (B1638099), a Lewis acid catalyst could promote the migration of the double bond by interacting with the π-electrons of the alkene, facilitating the formation of an intermediate that can rearrange to the more stable 2,4,4-trimethyl-1-pentene isomer. researchgate.net

Electrophilic Addition Reactions

The electron-rich double bond in this compound makes it susceptible to electrophilic addition reactions, where an electrophile adds across the double bond.

Hydroboration-oxidation is a two-step reaction used to synthesize alcohols from alkenes. libretexts.orglibretexts.orgmasterorganicchemistry.com A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is also stereospecific, proceeding via a syn-addition, where the hydrogen and the boron atom add to the same face of the double bond. libretexts.orgchemistrysteps.com

For this compound, the hydroboration step involves the addition of a boron-hydrogen bond across the C=C double bond. Due to the significant steric hindrance posed by the tert-butyl group at one end of the double bond and the two methyl groups at the other, the boron atom will preferentially add to the less sterically hindered carbon atom (C-3). The hydrogen atom then adds to the more substituted and sterically crowded carbon (C-2). This concerted, four-membered transition state results in a syn-addition of the B-H bond. libretexts.orgchemistrysteps.com The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of configuration. libretexts.orgmasterorganicchemistry.com This leads to the formation of 3,4,4-trimethyl-2-pentanol.

The choice of borane (B79455) reagent can significantly impact the regioselectivity and outcome of the hydroboration reaction. redalyc.orgchegg.com While borane itself (BH₃), often used as a complex with THF or dimethyl sulfide (B99878) (BMS), provides good anti-Markovnikov selectivity, bulkier borane reagents can enhance this selectivity, especially with sterically hindered alkenes. masterorganicchemistry.comredalyc.orgwikipedia.org

Reagents such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are significantly more sterically demanding than BH₃. masterorganicchemistry.comredalyc.org When reacting with an alkene like this compound, these bulky reagents will show an even greater preference for adding to the least sterically encumbered carbon atom of the double bond to minimize nonbonded repulsions. chemistrysteps.comredalyc.org For example, while BH₃ might yield a small percentage of the Markovnikov product, using 9-BBN can increase the regioselectivity to almost exclusively the anti-Markovnikov product. chemistrysteps.comredalyc.org Other reagents, such as pyridine (B92270) borane activated with iodine, have also been developed to offer unique reactivity and selectivity profiles, often allowing the reaction to proceed under milder conditions. nih.gov

Table 2: Regioselectivity in Hydroboration of Alkenes with Various Borane Reagents

| Borane Reagent | Description | Expected Selectivity with Hindered Alkenes |

|---|---|---|

| Borane-THF (BH₃·THF) | Standard, least sterically hindered reagent. wikipedia.org | High anti-Markovnikov selectivity. masterorganicchemistry.com |

| Disiamylborane (Sia₂BH) | Dialkylborane, sterically bulkier than BH₃. wikipedia.org | Very high anti-Markovnikov selectivity. redalyc.org |

| 9-BBN (9-Borabicyclo[3.3.1]nonane) | Cyclic dialkylborane, very bulky. chemistrysteps.com | Excellent (>99%) anti-Markovnikov selectivity. redalyc.org |

An Examination of the Chemical Reactivity and Transformations of this compound

Computational Chemistry and Theoretical Modeling of Trans 3,4,4 Trimethyl 2 Pentene

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) methods are fundamental to modeling chemical reactions. They allow for the detailed exploration of reaction pathways and the calculation of kinetic parameters. lu.se The reaction cycle often begins with substrate binding, followed by electron transfers and the formation of highly reactive intermediates. lu.se

A potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. wayne.edu It serves as a landscape where stable molecules correspond to valleys (minima) and transition states to mountain passes (saddle points). wayne.edu Exploring the PES is crucial for identifying the most likely pathways for a chemical reaction. wayne.eduaps.org

In the context of combustion, alkenes like trimethylpentene isomers undergo critical H-abstraction and radical addition reactions. acs.org For the isomer 2,4,4-trimethyl-1-pentene (B89804), the PES for reactions with H and O(³P) radicals was calculated at a high level of theory (DLPNO–CCSD(T)/cc-pVTZ//M06-2X/6-311G(d,p)) to ensure accuracy. acs.org These calculations reveal the energy barriers for various reaction channels, including abstraction from different types of C-H bonds (allylic, alkylic, vinylic) and addition to the double bond. acs.org The results indicated that allylic H-abstraction channels have lower energy barriers, making them dominant, while radical addition to the terminal carbon is the most favorable addition pathway. acs.org A similar approach would be employed to map the reactivity of trans-3,4,4-trimethyl-2-pentene (B1638099).

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex (the transition state). wikipedia.org It is used to calculate rate constants, though a key limitation is the "non-recrossing" assumption, which can lead to overestimated rates. nih.gov

To improve upon TST, Canonical Variational Transition State Theory (CVT) is employed. iupac.org CVT refines the calculation by varying the position of the dividing surface along the reaction coordinate to minimize the calculated rate constant at a given temperature, thus correcting for recrossing effects. nih.goviupac.org

In the study of 2,4,4-trimethyl-1-pentene, both TST and CVT were used to calculate the rate coefficients for abstraction and addition reactions across a temperature range of 250 to 2000 K. acs.org This dual approach allows for a more robust understanding of the reaction kinetics. The CVT method, by optimizing the transition state location, provides a more accurate picture of the reaction dynamics, especially for reactions with low activation barriers or at high temperatures. nih.gov

Table 1: Dominant Reaction Channels for 2,4,4-trimethyl-1-pentene Reactions

| Reaction Type | Dominant Channel | Temperature Dependence | Branching Ratio |

|---|---|---|---|

| H Abstraction | Allylic H Abstraction | Dominates above 1500 K | > 72% |

| H Addition | Radical Addition to Terminal Carbon | Dominates below 500 K | > 90% |

This data is based on the study of the isomer 2,4,4-trimethyl-1-pentene and illustrates the type of insights gained from CVT/TST analysis. acs.org

For reactions involving the transfer of light particles like hydrogen atoms, quantum mechanical tunneling can be a significant factor, allowing reactions to proceed even when the system lacks the energy to overcome the classical barrier. arxiv.orgjohnhogan.info This phenomenon becomes particularly important at lower temperatures. arxiv.orgjohnhogan.info

To account for this, tunneling corrections are applied to the rate constants calculated by TST and CVT. The study on 2,4,4-trimethyl-1-pentene utilized both Zero-Curvature Tunneling (ZCT) and Small-Curvature Tunneling (SCT) methods. acs.org The ZCT method considers tunneling along the minimum energy path, while the SCT method also accounts for the curvature of the reaction path, providing a more refined correction, especially for reactions where the path deviates significantly from a straight line. acs.org The inclusion of these tunneling effects is critical for achieving accurate kinetic predictions, particularly for H-abstraction reactions.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the distribution and behavior of electrons in molecules. openstax.org By combining atomic orbitals, it generates molecular orbitals that extend over the entire molecule, providing a delocalized picture of chemical bonding. openstax.org This framework is essential for analyzing the electronic structure and deriving properties that govern reactivity.

Semiempirical molecular orbital methods, such as MNDO (Modified Neglect of Diatomic Overlap) and AM1 (Austin Model 1), offer a computationally efficient approach to studying large molecular systems. researchgate.netopenmopac.net They simplify the complex equations of ab initio methods by incorporating experimental parameters and neglecting certain integrals. researchgate.netopenmopac.net

These methods are well-suited for high-throughput screening and for deriving a variety of theoretical descriptors, such as orbital energies (HOMO/LUMO), partial atomic charges, and bond orders. researchgate.net These descriptors can then be used in quantitative structure-activity relationship (QSAR) studies to predict various chemical and physical properties. While highly efficient, their accuracy is dependent on the quality of the parameterization for the specific atoms involved. openmopac.net

For the highest accuracy in electronic structure calculations, ab initio methods are the standard. Coupled-Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate energies and properties for a wide range of molecules. reddit.com However, canonical CCSD(T) is computationally very demanding, with its cost scaling steeply with the size of the system. reddit.com

To address this limitation, methods like the Domain-based Local Pair Natural Orbital CCSD(T), or DLPNO-CCSD(T), have been developed. nih.gov This method achieves near-linear scaling with system size, making highly accurate calculations feasible for much larger molecules. nih.govchemrxiv.org It does so by localizing orbitals and truncating the virtual space using pair natural orbitals, without significant loss of accuracy. nih.gov

As demonstrated in the study of the isomer 2,4,4-trimethyl-1-pentene, the DLPNO-CCSD(T) method is instrumental in obtaining a precise potential energy surface, which is the foundation for accurate rate constant determination. acs.org

Table 2: Levels of Theory Used in the Computational Study of 2,4,4-trimethyl-1-pentene Reactions acs.org

| Purpose | Method | Basis Set |

|---|---|---|

| Geometry Optimization & Frequency Calculation | M06-2X | 6-311G(d,p) |

| High-Accuracy Single-Point Energy Calculation | DLPNO-CCSD(T) | cc-pVTZ |

This table exemplifies the multi-step computational approach where efficient methods are used for geometry and a high-accuracy method is used for the final energy calculation.

Quantitative Structure-Property Relationships (QSPR) and Topological Indices

Quantitative Structure-Property Relationship (QSPR) models are predictive tools that establish a mathematical correlation between the structural or property descriptors of a molecule and a specific property of interest. researchgate.netyoutube.com These models are founded on the principle that the chemical structure inherently determines its properties. By quantifying structural features using molecular descriptors—such as topological, electronic, and geometric indices—it becomes possible to forecast macroscopic properties. nih.gov

Molecular descriptors for this compound can be calculated and correlated with its chemical reactivity and key environmental fate parameters. For instance, topological indices, which are numerical values derived from the molecular graph, can effectively predict how the compound will behave in the environment.

A key environmental parameter is the soil adsorption coefficient (Koc), which indicates the compound's tendency to adhere to soil particles. Using a structure estimation method based on molecular connectivity indices, the Koc for this compound is estimated to be approximately 298. nih.gov According to standard classification schemes, this value suggests that the compound is expected to have moderate mobility in soil. nih.gov

Similarly, QSPR models can predict the compound's atmospheric reactivity. The rate constants for its gas-phase reactions with key atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O₃) have been estimated using structure-activity relationship (SAR) models. These predicted rate constants are crucial for determining the atmospheric lifetime of the compound. The estimated atmospheric half-life of this compound is approximately 4.4 hours with respect to hydroxyl radicals and 3.7 hours with respect to ozone, indicating its relatively rapid degradation in the troposphere. nih.gov

Table 1: Predicted Environmental Fate and Reactivity Parameters for this compound

| Parameter | Predicted Value | Method of Estimation | Significance |

| Soil Adsorption Coefficient (Koc) | ~298 | Molecular Connectivity Indices nih.gov | Indicates moderate mobility in soil. nih.gov |

| •OH Radical Reaction Rate Constant | 8.77 x 10⁻¹¹ cm³/molecule-sec at 25°C | Structure Estimation Method nih.gov | Determines atmospheric lifetime relative to hydroxyl radicals. |

| Atmospheric Half-life (vs. •OH) | ~4.4 hours | Calculation based on rate constant and typical atmospheric •OH concentration. nih.gov | Shows rapid degradation during the day. |

| Ozone Reaction Rate Constant | 7.4 x 10⁻¹⁷ cm³/molecule-sec | Structure Estimation Method nih.gov | Determines atmospheric lifetime relative to ozone. |

| Atmospheric Half-life (vs. O₃) | ~3.7 hours | Calculation based on rate constant and typical atmospheric O₃ concentration. nih.gov | Shows rapid degradation via ozonolysis. |

Gas chromatographic (GC) retention indices are valuable for the identification of volatile organic compounds. chromatographyonline.com Predicting these indices without experimental measurement is a significant application of computational chemistry. Additive schemes, or group contribution models, provide a straightforward method for this prediction. researchgate.net

This approach assumes that the retention index of a molecule is the sum of contributions from its constituent structural fragments (groups). Each functional group or structural element is assigned a specific retention index increment, and these are summed to estimate the total retention index for the molecule.

For this compound, an additive model would deconstruct the molecule into its fundamental groups (e.g., -CH₃, -C(CH₃)₃, C=C<). The retention index (RI) could be calculated using a formula like:

RI = Σ (nᵢ * Iᵢ) + C

Where:

nᵢ is the number of times fragment i appears in the molecule.

Iᵢ is the retention index increment for fragment i.

C is a constant or a correction factor for structural features like branching or the double bond position.

While machine learning and deep learning models have shown significant improvements in prediction accuracy for diverse sets of compounds, additive schemes remain a simple and effective method, particularly for homologous series or structurally related compounds. mdpi.commdpi.com

Table 2: Conceptual Additive Scheme for Predicting GC Retention Index

| Molecular Fragment | Hypothetical Contribution |

| Base value for alkene | b |

| Contribution of -CH₃ group | x |

| Contribution of -C(CH₃)₃ (tert-butyl) group | y |

| Correction for trisubstituted double bond | z |

| Predicted Retention Index for this compound | b + 4x + y + z |

Note: This table is illustrative of the additive method; actual increment values depend on the specific GC stationary phase and conditions.

Computational Modeling of Atmospheric Chemistry Phenomena (e.g., Alkene Ozonolysis)

Computational modeling is a powerful tool for investigating the complex reaction mechanisms that govern atmospheric chemistry. dokumen.pubmdpi.com For alkenes like this compound, the reaction with ozone (ozonolysis) is a primary atmospheric degradation pathway.

Theoretical studies, often employing Density Functional Theory (DFT) and high-level ab initio methods, can elucidate the step-by-step mechanism of this reaction. nih.gov The ozonolysis of an alkene proceeds through the Criegee mechanism. This involves the initial addition of ozone to the carbon-carbon double bond to form a highly energetic primary ozonide. This intermediate rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a Criegee intermediate (a carbonyl oxide). nih.gov

For this compound, the reaction would proceed as follows:

Ozone Addition: O₃ adds across the C=C bond to form the primary ozonide.

Decomposition: The unstable ozonide cleaves to form two sets of products:

Acetaldehyde (B116499) and the 2,2-dimethylpropanal oxide Criegee intermediate.

2,2-Dimethylpropanal (pivaldehyde) and the acetaldehyde oxide Criegee intermediate.

Computational models can calculate the energy barriers for each step of this process, predicting the branching ratios for the different decomposition pathways and identifying the major products. As noted previously, structure estimation methods predict a rate constant of 7.4 x 10⁻¹⁷ cm³/molecule-sec for this reaction, leading to a short atmospheric half-life of about 3.7 hours, confirming its importance as an atmospheric sink for the compound. nih.gov

Environmental Transformation and Atmospheric Chemistry of Branched Alkenes

Abiotic Degradation Pathways in Atmospheric Environments

In the atmosphere, trans-3,4,4-trimethyl-2-pentene (B1638099) exists primarily in the vapor phase due to its estimated vapor pressure. nih.gov Its persistence is largely determined by its reactions with photochemically produced oxidants.

The primary abiotic degradation pathway for this compound in the atmosphere is through reactions with hydroxyl (OH) radicals and ozone (O₃). nih.gov The rate constants for these vapor-phase reactions have been estimated using structure-activity relationship models.

For the reaction with hydroxyl radicals, the estimated rate constant is 8.77 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 4.39 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov

The reaction with ozone is also a significant degradation pathway. The estimated rate constant for the vapor-phase reaction with ozone is 7.4 x 10⁻¹⁷ cm³/molecule-sec. nih.gov This results in an estimated atmospheric half-life of about 3.7 hours at a typical atmospheric ozone concentration of 7 x 10¹¹ molecules per cubic centimeter. nih.gov

Table 1: Kinetic Data for Atmospheric Degradation of this compound

| Atmospheric Oxidant | Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-Life |

| Hydroxyl Radical (OH) | 8.77 x 10⁻¹¹ | 4.39 hours |

| Ozone (O₃) | 7.4 x 10⁻¹⁷ | 3.7 hours |

Data sourced from structure estimation methods. nih.gov

This compound is not expected to undergo direct photolysis in the environment. nih.gov This is because the molecule lacks functional groups that absorb ultraviolet (UV) radiation in the environmentally relevant spectrum (wavelengths greater than 290 nm). nih.gov Therefore, direct degradation by sunlight is not considered a significant removal process for this compound in the atmosphere. nih.gov

Environmental Partitioning and Transport Behavior

The movement of this compound between different environmental compartments such as air, water, and soil is dictated by its physical and chemical properties.

The potential for a chemical to volatilize from water to air is described by its Henry's Law constant. For this compound, the Henry's Law constant is estimated to be 0.881 atm-m³/mole. nih.gov This high value indicates that the compound is expected to volatilize rapidly from water surfaces. nih.gov

Based on this constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 3.1 hours. nih.gov Similarly, volatilization from moist soil surfaces is anticipated to be an important environmental fate process. nih.gov However, due to its estimated vapor pressure, volatilization from dry soil surfaces is not expected to be significant. nih.gov

The mobility of an organic compound in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value suggests a greater tendency for the chemical to adsorb to soil and organic matter, making it less mobile.

For this compound, the estimated Koc value is 298. nih.gov Based on standard classification schemes, this value suggests that the compound is expected to have moderate mobility in soil. nih.gov This indicates a potential for leaching into groundwater, balanced by its tendency to adsorb to soil particles.

Bioconcentration Potential in Aquatic Organisms

The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms from the surrounding water. An estimated BCF of 240 has been calculated for this compound, based on an estimated log octanol-water partition coefficient (log Kow) of 4 and a regression-derived equation. nih.gov According to established classification schemes, a BCF in this range suggests that the potential for bioconcentration in aquatic organisms is high. nih.gov

Table 2: Environmental Partitioning and Bioconcentration Data for this compound

| Parameter | Estimated Value | Implication |

| Henry's Law Constant | 0.881 atm-m³/mole | Rapid volatilization from water |

| Volatilization Half-Life (model river) | 3.1 hours | Significant transport from water to air |

| Soil Adsorption Coefficient (Koc) | 298 | Moderate mobility in soil |

| Bioconcentration Factor (BCF) | 240 | High potential for bioconcentration |

All data are estimated values. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Gas Chromatography (GC) Methodologies for Isomer Separation, Purity Assessment, and Trace Analysis

Gas chromatography (GC) stands as the foremost analytical tool for the analysis of volatile and semi-volatile hydrocarbons like trans-3,4,4-trimethyl-2-pentene (B1638099). Its high resolution, sensitivity, and compatibility with various detectors make it ideal for several key analytical tasks.

Isomer Separation: The separation of geometric (cis/trans) and positional isomers of trimethylpentene is a significant analytical challenge due to their similar boiling points and chemical properties. High-resolution capillary GC columns are employed to achieve this separation. The elution order of isomers can be influenced by factors such as the double bond position and the molecule's carbon number. For alkenes up to nine carbon atoms (C9), the trans-isomer typically elutes before the corresponding cis-isomer. vurup.sk However, as the carbon chain length increases and the double bond becomes more internal, this elution order can reverse. vurup.sk Specialized stationary phases, including liquid crystalline phases, can offer enhanced selectivity for structurally similar isomers like diastereoisomers. vurup.sk

Purity Assessment: GC is the standard method for assessing the purity of this compound. Commercial suppliers routinely use GC to certify the purity of their products, often reporting purity levels of 98% or higher. labproinc.comtcichemicals.com The technique separates the main compound from any impurities, such as other isomers, residual starting materials, or by-products from synthesis. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram is used to calculate its purity.

Trace Analysis: The detection of minute quantities of this compound in complex samples is accomplished using GC coupled with highly sensitive detectors. A Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons. For even greater specificity and lower detection limits, a Mass Spectrometer (MS) is used. GC-MS provides not only quantitative data but also structural information, confirming the identity of the analyte even at trace levels. This is particularly crucial for environmental monitoring and industrial process control.

Table 1: Typical Gas Chromatography (GC) Parameters for Alkene Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | High-Resolution Capillary (e.g., 50-100m length) | Provides the necessary efficiency for separating closely related isomers. |

| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or moderately polar | Selected based on the specific separation required; non-polar phases separate primarily by boiling point. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Temperature ramp (e.g., 40 °C to 200 °C) | Optimizes the separation of compounds with different boiling points. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID offers high sensitivity for hydrocarbons; MS provides both quantification and structural identification. |

High-Performance Liquid Chromatography (HPLC) for Olefin Analysis and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, though its application to simple, non-polar olefins like this compound presents unique challenges. Unlike aromatic compounds, simple alkenes lack a strong chromophore, which makes them difficult to detect using the most common HPLC detector, the UV-Visible spectrophotometer.

Despite this limitation, HPLC can be adapted for olefin analysis. Strategies to overcome the detection challenge include using universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). However, these detectors are often less sensitive than UV detectors and are not compatible with gradient elution methods.

For impurity isolation, semi-preparative or preparative HPLC can be an effective tool. In cases where an impurity is present in a significant enough quantity, the technique can be used to collect fractions of the eluent containing the impurity. nih.gov These collected fractions can then be concentrated, yielding a purified sample of the impurity for subsequent structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) or MS. nih.gov While not a routine method for analyzing the final this compound product, it can be invaluable during process development and for characterizing unknown by-products. nih.gov

Table 2: Challenges and Strategies for HPLC Analysis of this compound

| Challenge | Strategy |

|---|---|

| Lack of UV Chromophore | Use of universal detectors (e.g., Refractive Index, Evaporative Light Scattering) or derivatization to attach a UV-active functional group. |

| Low Polarity | Requires the use of non-polar mobile phases (normal-phase HPLC) or highly retentive C18 columns (reversed-phase HPLC). |

| Volatility | Sample handling must be precise to prevent loss of analyte before or during injection. |

| Impurity Isolation | Utilize semi-preparative or preparative scale HPLC to physically separate and collect impurity fractions for further analysis. nih.gov |

Strategies for Identification and Quantitation in Environmental and Industrial Samples

The identification and quantitation of this compound in complex environmental and industrial matrices require robust and highly specific analytical strategies. The primary challenge is to isolate and measure the target compound amidst a multitude of other interfering substances.

Environmental Samples: In the environment, this compound can exist in air, water, and soil. Due to its volatility and reactivity, its concentration is expected to be low. The vapor-phase reaction of the compound with photochemically-produced hydroxyl radicals is estimated to result in an atmospheric half-life of about 4.4 hours. nih.gov Its reaction with ozone leads to an even shorter estimated atmospheric half-life of 3.7 hours. nih.gov The primary analytical strategy involves sample pre-concentration, such as purge-and-trap for water samples or thermal desorption for air samples, followed by GC-MS. The MS detector is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte, allowing for its quantitation even when co-eluting with other compounds.

Industrial Samples: In industrial settings, such as in the analysis of gasoline or products from olefin oligomerization, this compound may be one of many isomers in a complex mixture. sigmaaldrich.com GC-MS is the technique of choice for this analysis. sigmaaldrich.com A comprehensive characterization often requires detailed analysis to resolve and identify the various C8 isomers present. The use of retention indices, along with mass spectral library matching, aids in the positive identification of each component. Quantitative analysis is typically performed by creating a calibration curve using certified reference standards.

Table 3: Environmental Fate and Transport Parameters for 3,4,4-Trimethyl-2-pentene

| Parameter | Estimated Value | Significance |

|---|---|---|

| Atmospheric Half-life (vs. OH Radicals) | 4.4 hours | Indicates rapid degradation in the atmosphere via photochemical reaction. nih.gov |

| Atmospheric Half-life (vs. Ozone) | 3.7 hours | Suggests that reaction with ozone is a significant atmospheric removal pathway. nih.gov |

| Henry's Law Constant | 0.881 atm-m³/mol | This high value indicates the compound is expected to volatilize rapidly from water surfaces. nih.gov |

| Soil Adsorption Coefficient (Koc) | 298 | Suggests moderate mobility in soil. nih.gov |

Industrial and Research Applications Beyond Direct Synthesis

Role as Chemical Intermediates in Fine Chemical Synthesis

Trans-3,4,4-trimethyl-2-pentene (B1638099) is utilized as a chemical intermediate, a foundational building block for the synthesis of more complex molecules. Its production and use in octene mixtures are noted, highlighting its role as a precursor in industrial chemical processes. nih.gov For instance, it is a component in mixtures of octenes used for the chemical synthesis of isononanol. nih.gov The rigid structure of the compound, combined with its conjugated double bond, makes it a precursor in the synthesis of certain specialty chemicals.

Use as Reference Standards in Chemical Analysis and Fuel Certification

In the realm of analytical chemistry, this compound is employed as a reference standard. Certified reference materials (CRMs) are crucial for the calibration of analytical instruments and the validation of chemical analysis methods. Companies in the chemical industry offer this compound with a purity of over 98.0% (as determined by gas chromatography), making it suitable for such applications. geno-chem.comfishersci.cacookechem.com Its availability as a certified reference material, traceable to NIST standards and accredited to ISO/IEC 17025 and ISO/IEC Guide 34, underscores its importance in ensuring the accuracy and comparability of analytical results across different laboratories. fishersci.com These standards are essential for quality control in various industries, including the fuel sector, where precise characterization of components is mandatory.

The National Institute of Standards and Technology (NIST) provides data for (E)-3,4,4-trimethylpent-2-ene, which is another name for the trans isomer, within its extensive Chemistry WebBook. nist.gov This database includes gas chromatography data, which is vital for its use as a reference compound in identifying and quantifying components in complex mixtures. nist.govnist.gov

Integration in Fuel Formulations: Research on Chemical Behavior within Blended Mixtures

This compound is a component of polygas, which is used for gasoline blending. nih.gov Its presence in fuel mixtures necessitates a thorough understanding of its chemical behavior. Research into its environmental fate and transport provides insights into its behavior if released into the environment. nih.gov For example, its estimated vapor pressure and Henry's Law constant suggest it will exist predominantly in the vapor phase in the atmosphere and volatilize rapidly from water. nih.gov

Furthermore, studies on its atmospheric degradation are crucial for modeling air quality. The compound reacts with photochemically-produced hydroxyl radicals and ozone in the atmosphere, with estimated atmospheric half-lives of approximately 4.39 hours and 3.7 hours, respectively. nih.gov This information is critical for assessing the environmental impact of fuels containing this compound.

The table below summarizes some of the key physical and chemical properties of this compound relevant to its applications.

| Property | Value | Source(s) |

| Molecular Formula | C8H16 | nih.govnist.govvulcanchem.com |

| Molecular Weight | 112.21 g/mol | nih.govvulcanchem.com |

| Purity | >98.0% (GC) | geno-chem.comfishersci.cacookechem.com |

| Boiling Point | 112.0 °C | vulcanchem.com |

| Flash Point | < 21 °C (closed cup) | vulcanchem.com |

| CAS Number | 39761-57-4 | nih.govvulcanchem.comspectrumchemical.com |

Q & A

Q. How is trans-3,4,4-Trimethyl-2-pentene synthesized, and what are the critical parameters for controlling isomer purity?

Methodological Answer: The compound is synthesized via dimerization of isobutylene, typically catalyzed by acidic ion-exchange resins or sulfuric acid. Key parameters include temperature (optimized between 30–60°C), catalyst loading, and reaction time to minimize side products like cis-isomers or oligomers . Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 40–60 mmHg) to isolate the trans-isomer, with GC-MS used to verify purity (>97% by GC) .

Q. What spectroscopic methods are employed to characterize this compound, and how do data interpretation challenges arise from its structural features?

Methodological Answer:

- IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C=C stretch) and 1380–1460 cm⁻¹ (C–H bending of CH₃ groups) confirm the alkene and methyl substituents. Challenges include distinguishing overlapping vibrations from branched methyl groups .

- Mass Spectrometry : Molecular ion (m/z 112) and fragments (e.g., m/z 97 from loss of CH₃) aid identification. However, fragmentation patterns may overlap with isomers like cis-3,4,4-trimethyl-2-pentene, requiring complementary GC retention time data .

Q. What are the primary challenges in separating this compound from its cis isomer or other structural analogs?

Methodological Answer: Isomer separation is complicated by similar boiling points (trans: ~110°C, cis: ~108°C at 1 atm). Advanced GC columns (e.g., polar capillary columns like DB-WAX) with temperature-programmed elution (40–200°C at 5°C/min) enhance resolution . Preparative HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomers but requires optimization of mobile-phase polarity .

Advanced Research Questions

Q. How have recent advancements in kinetic modeling improved the understanding of this compound's combustion behavior in turbocharged engines?

Methodological Answer: Under the Co-Optima initiative, a refined kinetic model incorporates low-temperature oxidation pathways (e.g., peroxy radical isomerization) and high-temperature pyrolysis mechanisms. Validation uses shock tube ignition delay measurements (700–1200 K) and species profiles from jet-stirred reactors. The model predicts a research octane number (RON) of 106 and linear blending behavior with gasoline, critical for optimizing fuel formulations .

Q. What role does this compound play in low-temperature reaction pathways, and how are these pathways experimentally validated?

Methodological Answer: Low-temperature oxidation generates hydroperoxyalkyl radicals (QOOH), which decompose to form aldehydes and ketones. These pathways are probed using rapid compression machines (RCMs) at 500–800 K and 10–20 bar, coupled with laser absorption spectroscopy for HO₂ radical detection. Discrepancies between experimental and simulated ignition delays (e.g., >20% at <700 K) highlight the need for improved rate constants for QOOH branching reactions .

Q. How do thermodynamic properties of this compound influence its reactivity in isomerization reactions?

Methodological Answer: The enthalpy of vaporization (ΔvapH = 7.36 kcal/mol at 282 K) and Gibbs free energy (ΔG° = 1.2–1.8 kcal/mol for trans-to-cis isomerization) dictate equilibrium distributions. High-pressure NMR studies (e.g., 200–400 bar in CDCl₃) reveal that steric hindrance from the 4,4-dimethyl groups stabilizes the trans-isomer, favoring a 7:3 trans:cis ratio at 25°C. Catalytic isomerization using Pt/Al₂O₃ at 150°C shifts equilibrium toward the cis-form due to entropy effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。